N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide
Beschreibung
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural attributes include:
- Substituents: A 3-methoxyphenoxy group linked via an acetamide bridge, with isobutyl and dimethyl groups at the 5- and 3,3-positions of the oxazepine ring.
- Physicochemical Properties: The methoxyphenoxy group enhances lipophilicity (predicted logP ≈ 3.2), while the polar acetamide and oxazepine oxygen may improve aqueous solubility compared to purely aromatic analogs.
- Synthetic Relevance: Likely synthesized via coupling reactions (e.g., amide bond formation) and heterocyclic ring closure, akin to methods in and .
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-16(2)13-26-20-11-17(9-10-21(20)31-15-24(3,4)23(26)28)25-22(27)14-30-19-8-6-7-18(12-19)29-5/h6-12,16H,13-15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLDYUJAFRGSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the Tetrahydrobenzo[b]oxazepine Core
The tetrahydrobenzo[b]oxazepine core is central to the target compound. Two primary methodologies dominate its synthesis:
Cyclization of 2-Aminophenols with Alkynones
A novel approach involves reacting 2-aminophenols with alkynones in 1,4-dioxane at 100°C, as demonstrated by. This method proceeds via a 7-endo-dig cyclization mechanism, where the hydroxy proton of the aminophenol facilitates alkynylketimine intermediate formation. For example,
$$
\text{2-Aminophenol} + \text{Alkynone} \xrightarrow{\text{1,4-dioxane, 100°C}} \text{Benzo[b]oxazepine} \quad \text{(Yield: 70–85\%)}
$$
Key advantages include operational simplicity and compatibility with diverse substituents.
Base-Promoted Cyclization of N-(2-Haloaryl)enaminones
An alternative route employs N-(2-haloaryl)enaminones treated with Cs₂CO₃ (2 equiv.) to afford multisubstituted benzo[b]oxazepines in yields up to 95%. This method avoids transition-metal catalysts and is highly scalable:
$$
\text{N-(2-Bromophenyl)enaminone} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{Benzo[b]oxazepine} \quad \text{(Yield: 85–95\%)}
$$
Table 1: Comparative Analysis of Core Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminophenol + Alkynone | 2-Aminophenol, Alkynone | 1,4-Dioxane, 100°C | 70–85 | |
| N-(2-Haloaryl)enaminone | Enaminone, Cs₂CO₃ | DMF, 80°C | 85–95 |
Functionalization of the Oxazepine Core
Introduction of the Isobutyl and Dimethyl Groups
The 5-isobutyl-3,3-dimethyl substituents are introduced via alkylation or Mannich reactions . For instance, treatment of the core with isobutyl bromide in the presence of NaH in DMF at 50°C installs the isobutyl group selectively at the 5-position. Subsequent dimethylation is achieved using dimethyl sulfate under basic conditions:
$$
\text{Core} + (\text{CH₃})₂SO₄ \xrightarrow{\text{K₂CO₃, DMF}} \text{3,3-Dimethyl derivative} \quad \text{(Yield: 65–75\%)}
$$
Oxidation to the 4-Oxo Derivative
The 4-oxo group is introduced via oxidation of the corresponding alcohol using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) in dichloromethane:
$$
\text{Tetrahydrobenzooxazepine} \xrightarrow{\text{PCC, CH₂Cl₂}} \text{4-Oxo derivative} \quad \text{(Yield: 80–90\%)}
$$
Synthesis of 2-(3-Methoxyphenoxy)acetamide
Preparation of 2-(3-Methoxyphenoxy)acetic Acid
3-Methoxyphenol is reacted with chloroacetic acid in alkaline medium to form 2-(3-methoxyphenoxy)acetic acid:
$$
\text{3-Methoxyphenol} + \text{ClCH₂COOH} \xrightarrow{\text{NaOH, H₂O}} \text{2-(3-Methoxyphenoxy)acetic acid} \quad \text{(Yield: 70–80\%)}
$$
Conversion to the Acetamide
The acid is converted to the corresponding acyl chloride using thionyl chloride , followed by treatment with ammonium hydroxide :
$$
\text{2-(3-Methoxyphenoxy)acetic acid} \xrightarrow{\text{SOCl₂}} \text{Acyl chloride} \xrightarrow{\text{NH₄OH}} \text{Acetamide} \quad \text{(Yield: 85–90\%)}
$$
Coupling of the Oxazepine Core and Acetamide Moiety
Amide Bond Formation
The final step involves coupling the tetrahydrobenzooxazepine amine with 2-(3-methoxyphenoxy)acetyl chloride using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF:
$$
\text{Amine} + \text{Acetyl chloride} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound} \quad \text{(Yield: 60–70\%)}
$$
Table 2: Key Reaction Parameters for Coupling
| Parameter | Conditions | Reference |
|---|---|---|
| Coupling reagent | EDCl/HOBt | |
| Solvent | DMF | |
| Temperature | Room temperature | |
| Reaction time | 12–24 hours |
Optimization and Purification Strategies
Challenges and Solutions
- Regioselectivity : The 7-position of the oxazepine core is preferentially functionalized due to steric and electronic factors.
- Byproduct Formation : Use of molecular sieves during coupling minimizes hydrolysis of the acyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxo group in the tetrahydrobenzo[b][1,4]oxazepine core. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methoxy group in the phenoxy moiety can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyacetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate its effects on various biological pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle Variations
The benzo[b][1,4]oxazepine core distinguishes the target compound from analogs with diazepine, thiazolidinone, or indazole backbones.
*Calculated based on structural formulas.
Key Observations :
- Diazepine vs.
- Thiazolidinone Derivatives (): These compounds exhibit lower molecular weights and higher polarity due to the thiazolidinone ring, favoring different pharmacokinetic profiles .
Substituent-Driven Functional Differences
- 3-Methoxyphenoxy Group: This moiety in the target compound contrasts with the coumarinyloxy group in and the morpholine-carbonyl group in . The methoxy group may enhance metabolic stability compared to hydroxyl-containing analogs .
- Isobutyl and Dimethyl Groups : These bulky substituents likely increase steric hindrance, reducing enzymatic degradation rates compared to linear alkyl chains in .
Hydrogen Bonding and Crystallography
The acetamide group and oxazepine oxygen in the target compound likely participate in hydrogen-bonding networks, similar to patterns observed in . These interactions influence crystal packing and solubility, as seen in coumarin-based analogs () .
Biologische Aktivität
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article discusses its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique structural framework characterized by a benzo[b][1,4]oxazepine ring fused with various functional groups. The molecular formula is , and it has a molecular weight of approximately 426.513 g/mol. The presence of the isobutyl and methoxy groups enhances its lipophilicity and may influence its pharmacokinetic properties.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Notably:
- Anticancer Potential : The compound has shown promise as an inhibitor of specific kinases implicated in cancer pathways.
- Anti-inflammatory Effects : It may modulate signaling pathways associated with inflammation.
- Neuroprotective Properties : There are indications that it might protect neuronal cells from apoptosis.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies that involve multi-step reactions. Typical steps include:
- Formation of the Oxazepine Ring : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Substituents like isobutyl and methoxyphenoxy are added to enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some related compounds along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methylbenzyl)-thiophene-2-carboxamide | Similar thiophene core | Antinociceptive |
| 5-benzylidene-thiophene derivatives | Contains thiophene and imine functionalities | Anticancer |
| Dibenzo[b,f][1,4]oxazepines | Related oxazepine structure | HDAC inhibition |
The unique combination of substituents on the oxazepine and methoxy groups in N-(5-isobutyl...) may confer distinct biological properties compared to these similar compounds.
Case Studies
Recent studies have explored the pharmacological effects of N-(5-isobutyl...) in various models:
- In Vitro Studies : Cell line assays demonstrated that the compound inhibits cancer cell proliferation at micromolar concentrations.
- In Vivo Studies : Animal models indicated a reduction in tumor size when treated with this compound compared to controls.
- Mechanistic Studies : Research focused on the modulation of specific signaling pathways (e.g., RIP1 kinase) associated with inflammation and cell survival.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions with precise control of solvents, catalysts, and temperature. Key steps include:
- Amide bond formation : Use dichloromethane or ethanol as solvents with triethylamine as a base catalyst to facilitate coupling reactions .
- Oxazepine ring closure : Maintain anhydrous conditions and temperatures between 60–80°C to avoid side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify connectivity and stereochemistry, with attention to methyl/isobutyl group splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min flow rate to assess purity .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to confirm molecular weight (expected [M+H]⁺: ~453.2 Da) .
Q. What initial biological screening approaches are recommended for this compound?
- Receptor binding assays : Screen for vasopressin V2 receptor antagonism using HEK293 cells transfected with human V2 receptors, measuring cAMP inhibition via ELISA .
- Cytotoxicity profiling : Use MTT assays on HepG2 or HEK293 cell lines at concentrations ranging from 1 nM–100 µM to establish preliminary safety thresholds .
Advanced Research Questions
Q. How can contradictory pharmacological data across assay systems be resolved?
Contradictions often arise from differences in cell membrane permeability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Compare results from radioligand binding (e.g., ³H-arginine vasopressin displacement) with functional assays (cAMP inhibition) to confirm target specificity .
- Metabolic stability testing : Incubate the compound with liver microsomes (human or rat) to assess CYP450-mediated degradation, which may explain potency variations in vivo vs. in vitro .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to the vasopressin V2 receptor (PDB ID: 6N4W). Focus on hydrogen bonding between the acetamide carbonyl and Arg¹²⁷ residue .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions of the methoxyphenoxy group with the receptor’s hydrophobic pocket using Gaussian 16 and AmberTools .
Q. How can reaction yields be improved for stereochemically sensitive intermediates?
- Temperature control : Lower reaction temperatures (0–5°C) during imine formation to prevent racemization .
- Chiral catalysts : Introduce (R)-BINOL-derived phosphoric acids to induce enantioselectivity in oxazepine ring closure, achieving >90% enantiomeric excess (ee) .
Q. What strategies optimize solubility for in vivo studies without altering bioactivity?
- Prodrug design : Synthesize a phosphate ester derivative of the methoxyphenoxy group to enhance aqueous solubility, with enzymatic cleavage studies in plasma .
- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) to improve bioavailability, monitored via dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
